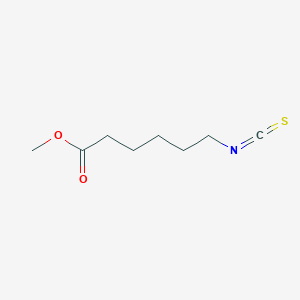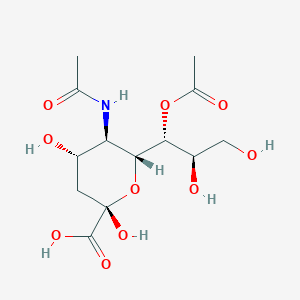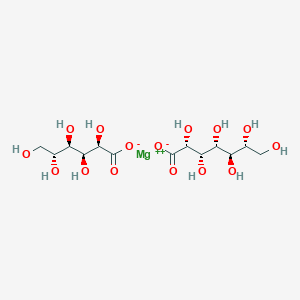
(2-Cyanophenyl)acetic acid
Overview
Description
(2-Cyanophenyl)acetic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Heterocycles
A study demonstrates the synthesis of new polycondensed heterocycles using 2-cyanophenyl isothiocyanate, which is closely related to (2-cyanophenyl)acetic acid. This process involved Mn(III)-mediated cascade reactions leading to high yields of new compounds, showcasing the potential of this compound derivatives in heterocyclic chemistry (Calestani et al., 2001).
2. Chiral Auxiliary Compounds
Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, which is structurally similar to this compound, found its potential as a versatile chiral phosphonic auxiliary. This compound may be used as chiral derivatizing agents for amines and alcohols (Majewska, 2019).
3. Synthesis of Thiol Carboxylic Esters
A study illustrated the preparation of thiolesters of 2-[3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetic acid, a derivative of this compound. This involved a reaction with trimethyl silylated mercaptan, highlighting the role of cyanophenyl-acetic acid derivatives in synthesizing complex organic molecules (PestiJaan et al., 1999).
4. Pharmaceutical Applications
A study on febuxostat, which contains a structural component similar to this compound, detailed its crystal structure and interactions. This has implications for pharmaceutical applications where precise molecular structure and interactions are crucial (Wu et al., 2015).
5. Development of Organic Dyes
Research involving derivatives of this compound in the design of organic dyes with specific architectures for solar energy applications highlights its potential in renewable energy technologies (Naik et al., 2017).
6. Synthesis of Hydroxamic Acids and Ureas
A study on the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate demonstrates the versatility of cyanophenyl-acetic acid derivatives in organic synthesis (Thalluri et al., 2014).
7. Pretreatment in Biofuel Production
The use of acetic acid in the pretreatment of lignocellulosic materials for ethanol production, as researched in the context of steam-pretreated, acetic-acid-impregnated wheat straw, reveals its significance in biofuel production (Bondesson & Galbe, 2016).
8. Electrosynthesis Research
A study on the electrosynthesis of cyanoacetic acid from CO2 and anodic oxidation reveals the potential of this compound in electrochemical applications (Batanero et al., 2004).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
It’s worth noting that similar compounds, such as acetic acid, are involved in various biochemical processes, including the oxidation of ethanol and the destructive distillation of wood .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, which could influence its absorption and distribution in the body . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of 2-(2-cyanophenyl)acetic acid’s action are currently unknown due to the lack of research in this area. It’s possible that the compound could have various effects depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-cyanophenyl)acetic acid. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound is classified as combustible, indicating that it should be kept away from sources of ignition .
Safety and Hazards
“(2-Cyanophenyl)acetic acid” is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-cyanophenyl)acetic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Properties
IUPAC Name |
2-(2-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZKPQKYARBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171959 | |
| Record name | (2-Cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18698-99-2 | |
| Record name | 2-Cyanobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-cyanophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANOPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV82PCF67H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














